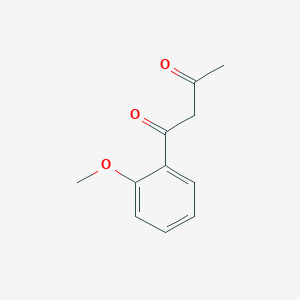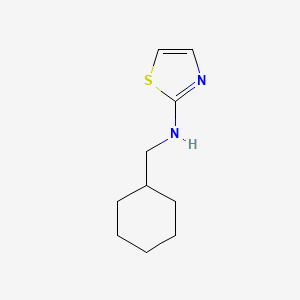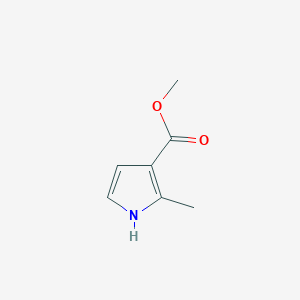
Methyl 2-methyl-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a crystalline or powder organic reagent . It is used as an intermediate to prepare pyrrolyl aryl sulfones with activity against HIV-1 . It is also used in the synthesis of diaryl pyrrolecarboxylates as combretastatin A-4/lamellarin T hybrids with anti-mitotic and cytotoxic activity .
Synthesis Analysis
The synthesis of pyrroles, including “Methyl 2-methyl-1H-pyrrole-3-carboxylate”, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex .Molecular Structure Analysis
The molecular formula of “Methyl 2-methyl-1H-pyrrole-3-carboxylate” is C6H7NO2 . Its average mass is 125.125 Da and its monoisotopic mass is 125.047676 Da .Chemical Reactions Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” can undergo various chemical reactions. For instance, it can participate in the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .Physical And Chemical Properties Analysis
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 230.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its flash point is 93.1±19.8 °C .Wissenschaftliche Forschungsanwendungen
“Methyl 2-methyl-1H-pyrrole-3-carboxylate” is a derivative of pyrrole. Pyrrole and its derivatives are known to have diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more . They are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
One specific derivative, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate phenylamide, was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . This compound is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
Pharmaceutical Chemistry
Pyrrole and its derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This suggests potential applications in the development of antiviral drugs.
Antibacterial and Antifungal Agents
Pyrrole derivatives are known to have antibacterial and antifungal properties . This suggests potential applications in the development of new antibiotics and antifungal drugs.
Anticancer Agents
Some pyrrole derivatives are known to have antitumor properties . This suggests potential applications in the development of new anticancer drugs.
Anti-Inflammatory Drugs
Pyrrole derivatives are known to have anti-inflammatory properties . This suggests potential applications in the development of new anti-inflammatory drugs.
Cholesterol Reducing Drugs
Pyrrole derivatives are known to have properties that can reduce cholesterol . This suggests potential applications in the development of new cholesterol reducing drugs.
Fungicides
Pyrrole derivatives are known to have fungicidal properties . This suggests potential applications in the development of new fungicides.
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(3-4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRHFSNTJHVMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490935 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
3168-85-2 | |
| Record name | Methyl 2-methyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)
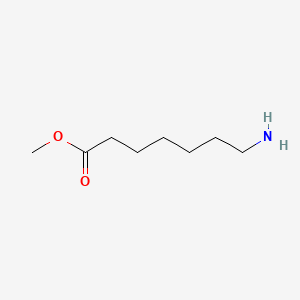
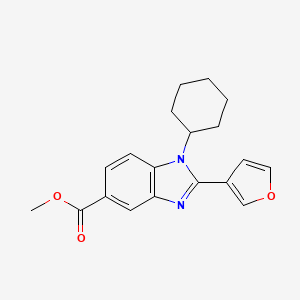
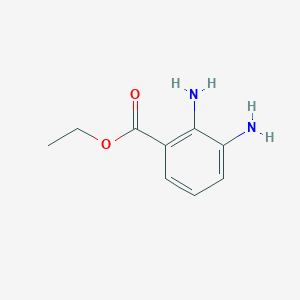
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)
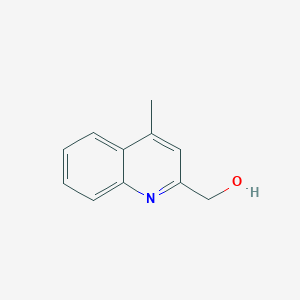
![5-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1600913.png)
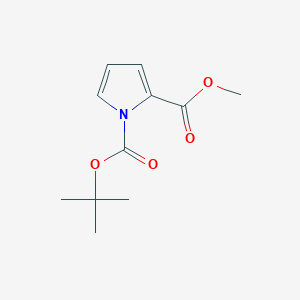


![[2-(Methylsulfinyl)ethyl]amine hydrobromide](/img/structure/B1600919.png)
